molecular formula C17H17N3O3 B4999896 9H-fluoren-9-ylmethyl 2-(aminoacetyl)hydrazinecarboxylate (non-preferred name)

9H-fluoren-9-ylmethyl 2-(aminoacetyl)hydrazinecarboxylate (non-preferred name)

Cat. No.: B4999896
M. Wt: 311.33 g/mol
InChI Key: HORGEIAHACNFBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9H-fluoren-9-ylmethyl 2-(aminoacetyl)hydrazinecarboxylate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a fluorenyl group, which is a polycyclic aromatic hydrocarbon, and a hydrazinecarboxylate moiety, which is often used in peptide synthesis and other organic reactions.

Preparation Methods

The synthesis of 9H-fluoren-9-ylmethyl 2-(aminoacetyl)hydrazinecarboxylate typically involves the reaction of hydrazine with 9-fluorenylmethyl chloroformate in an anhydrous diethyl ether solution. The reaction is carried out at low temperatures, often in an ice bath, to control the reaction rate and prevent side reactions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

9H-fluoren-9-ylmethyl 2-(aminoacetyl)hydrazinecarboxylate undergoes various chemical reactions, including:

Scientific Research Applications

9H-fluoren-9-ylmethyl 2-(aminoacetyl)hydrazinecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9H-fluoren-9-ylmethyl 2-(aminoacetyl)hydrazinecarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorenyl group provides a hydrophobic interaction surface, while the hydrazinecarboxylate moiety can form hydrogen bonds and other interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 9H-fluoren-9-ylmethyl 2-(aminoacetyl)hydrazinecarboxylate include:

The uniqueness of 9H-fluoren-9-ylmethyl 2-(aminoacetyl)hydrazinecarboxylate lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties.

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2-aminoacetyl)amino]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c18-9-16(21)19-20-17(22)23-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10,18H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HORGEIAHACNFBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NNC(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199039
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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